3-(Ethylamino)cyclobutanol hydrochloride
Description
3-(Ethylamino)cyclobutanol hydrochloride is a cyclobutane-derived amine salt characterized by an ethylamino (-NHCH₂CH₃) substituent at the 3-position of the cyclobutanol ring. Key features include:
- Molecular formula: Likely C₆H₁₄ClNO (based on analogs such as cis-3-Hydroxy-3-methylcyclobutylamine hydrochloride, C₅H₁₂ClNO ).
- Applications: Cyclobutanol/amine derivatives are frequently explored in medicinal chemistry for their conformational rigidity, which can enhance binding affinity to biological targets .
Properties
IUPAC Name |
3-(ethylamino)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-7-5-3-6(8)4-5;/h5-8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHQONCSKNPFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Isomers
Table 1: Key Structural Analogs
Key Observations :
Substituent Effects: The ethylamino group in 3-(Ethylamino)cyclobutanol HCl provides greater steric bulk and basicity compared to methyl or aminomethyl analogs (e.g., 3-Methylcyclobutanamine HCl ). This may influence solubility and receptor interaction. Hydroxy-containing analogs (e.g., cis-3-Hydroxy-3-methylcyclobutylamine HCl ) exhibit hydrogen-bonding capacity, enhancing solubility in polar solvents.
Isomerism :
- Cis-trans isomerism significantly impacts physicochemical properties. For example, trans-3-Hydroxy-3-methylcyclobutane-1-methamine HCl has a higher molecular weight (151.63 vs. 137.61 for cis isomers) due to extended substituent orientation.
Analytical Characterization
- Chromatography: Thin-layer chromatography (TLC) methods for cyclobutanol derivatives employ mobile phases like ethyl acetate/acetic acid/HCl/water (11:7:1:1) and visualization with ninhydrin/cadmium reagents .
- Spectroscopy: ¹H-NMR data for analogs (e.g., δ 2.56–2.31 ppm for methylamino protons ) help confirm substituent positions and isomer purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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